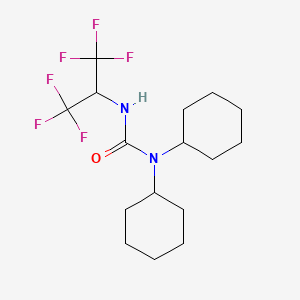

1,1-Dicyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea

Description

1,1-Dicyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two cyclohexyl groups and a hexafluoropropyl group attached to a urea moiety

Properties

IUPAC Name |

1,1-dicyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24F6N2O/c17-15(18,19)13(16(20,21)22)23-14(25)24(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-13H,1-10H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOWNTLYHUOZTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)NC(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24F6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dicyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea can be synthesized through the reaction of cyclohexylamine with 1,1,1,3,3,3-hexafluoropropan-2-yl isocyanate. The reaction typically occurs under mild conditions, with the reactants being mixed in an appropriate solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dicyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hexafluoropropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile can yield a substituted urea derivative.

Hydrolysis: The primary products are cyclohexylamine and 1,1,1,3,3,3-hexafluoropropan-2-amine.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 1,1-Dicyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea is through the inhibition of soluble epoxide hydrolase (sEH). The compound binds to the active site of sEH, preventing the enzyme from catalyzing the hydrolysis of epoxides to diols. This inhibition leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects. The molecular targets and pathways involved include the sEH enzyme and the downstream signaling pathways regulated by EETs .

Comparison with Similar Compounds

Similar Compounds

1,3-Dicyclohexylurea: This compound is structurally similar but lacks the hexafluoropropyl group.

1,1,1,3,3,3-Hexafluoropropan-2-yl isocyanate: This compound is a precursor in the synthesis of 1,1-Dicyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea and shares the hexafluoropropyl group.

Uniqueness

The presence of the hexafluoropropyl group in this compound imparts unique chemical properties, such as increased lipophilicity and stability, which can enhance its biological activity and pharmacokinetic profile compared to similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.